2,4-Difluoro-6-nitroaniline

Overview

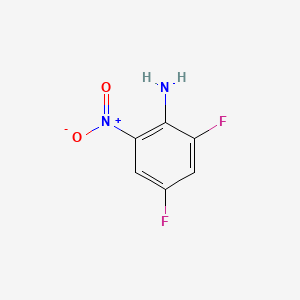

Description

2,4-Difluoro-6-nitroaniline is an organic compound with the chemical formula C6H4F2N2O2. It is characterized by the presence of two fluorine atoms and a nitro group attached to an aniline ring. This compound is a white solid with a molecular weight of 174.11 g/mol and a density of approximately 1.56 g/cm³ . It is almost insoluble in water but soluble in organic solvents such as ethanol and dimethylformamide .

Preparation Methods

2,4-Difluoro-6-nitroaniline can be synthesized from p-nitroaniline through a fluorination process. A common preparation method involves reacting p-nitroaniline with hydrofluoric acid to obtain this compound . The reaction conditions typically require a controlled environment to ensure safety and efficiency. Industrial production methods may involve large-scale fluorination processes with stringent safety measures due to the toxic nature of hydrofluoric acid.

Chemical Reactions Analysis

2,4-Difluoro-6-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions to form different products.

The major products formed from these reactions depend on the reagents and conditions used. For example, reduction of the nitro group yields 2,4-difluoroaniline, while substitution reactions can produce various derivatives depending on the substituent introduced .

Scientific Research Applications

2,4-Difluoro-6-nitroaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and inhibition due to its structural properties.

Medicine: Research into potential pharmaceutical applications, including the development of new drugs, often involves this compound.

Industry: It is utilized in the dye industry and in the manufacturing of pesticides.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-6-nitroaniline involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to various effects depending on the context of use .

Comparison with Similar Compounds

2,4-Difluoro-6-nitroaniline can be compared with similar compounds such as:

2,4-Difluoroaniline: Lacks the nitro group, making it less reactive in certain redox reactions.

2,4-Dinitroaniline: Contains two nitro groups, increasing its reactivity in reduction reactions.

2,6-Difluoroaniline: The position of the fluorine atoms differs, affecting its chemical behavior and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties .

Biological Activity

2,4-Difluoro-6-nitroaniline is an organic compound that has garnered attention due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings surrounding this compound.

Chemical Structure and Properties

This compound possesses the following structural features:

- Chemical Formula : C7H5F2N3O2

- Molecular Weight : 201.13 g/mol

- Functional Groups : Nitro group (-NO2) and two fluorine atoms (-F) attached to the aniline ring.

The presence of the nitro group is significant as it contributes to the compound's reactivity and biological activity. Nitro compounds are known to undergo reduction reactions within biological systems, often leading to the formation of reactive intermediates that can interact with cellular components.

The biological activity of this compound can be attributed to its electrophilic nature. The nitro group can participate in redox reactions, which may lead to cellular toxicity in microorganisms and potentially in human cells as well. This dual role as both a pharmacophore (therapeutic agent) and a toxicophore (toxic agent) makes nitro compounds particularly interesting for research and therapeutic applications .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Nitro compounds are widely recognized for their antimicrobial properties. Studies suggest that this compound may inhibit the growth of various bacterial strains, including H. pylori and M. tuberculosis, through mechanisms involving the disruption of cellular functions .

- Anticancer Potential : Preliminary investigations suggest that this compound may possess anticancer properties, potentially through the induction of apoptosis in cancer cells . The nitro group is known to affect cell signaling pathways, which could lead to therapeutic effects against certain types of cancer.

- Anti-inflammatory Effects : Compounds with similar structures have shown anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of H. pylori and M. tuberculosis | , |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Reduction in inflammatory markers |

Case Study: Antimicrobial Efficacy

A study published in 2022 evaluated the antimicrobial efficacy of various nitro compounds, including this compound. The results indicated that this compound exhibited significant antibacterial activity against several strains of bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Case Study: Anticancer Activity

In another investigation focusing on the anticancer properties of nitro-substituted anilines, this compound was found to induce apoptosis in human cancer cell lines through mitochondrial pathways. The study highlighted the importance of the nitro group in mediating these effects and suggested further exploration into its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-difluoro-6-nitroaniline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nitration and fluorination of substituted aniline precursors. Key steps include:

- Nitration : Controlled nitration of 2,4-difluoroaniline using mixed acids (HNO₃/H₂SO₄) at 0–5°C to minimize byproducts like meta-nitro derivatives .

- Fluorination : Electrophilic fluorination via halogen exchange (e.g., using KF or CsF in polar aprotic solvents) to retain regioselectivity .

- Purification : Recrystallization from ethanol/water mixtures improves purity (>98%), monitored by HPLC (C18 column, UV detection at 254 nm) .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural isomers?

- Methodological Answer :

- ¹⁹F NMR : Distinct chemical shifts for ortho-fluorines (~-110 ppm) vs. para-fluorines (~-120 ppm) confirm substitution patterns .

- ¹H NMR : Aromatic protons adjacent to nitro groups show deshielding (δ 8.2–8.5 ppm), while NH₂ protons resonate at δ 6.5–7.0 ppm in DMSO-d₆ .

- IR : Nitro group stretching vibrations (1520 cm⁻¹ and 1340 cm⁻¹) and NH₂ bending (1620 cm⁻¹) aid structural validation .

Q. What are the key solubility properties of this compound in common organic solvents?

- Methodological Answer : Solubility varies with solvent polarity:

- High solubility : DMSO, DMF (>50 mg/mL at 25°C) due to hydrogen bonding with NH₂ and nitro groups.

- Low solubility : Hexane, chloroform (<5 mg/mL).

- Temperature dependence : Ethanol solubility increases from 12 mg/mL (20°C) to 35 mg/mL (60°C), critical for recrystallization .

Q. How does the electronic effect of fluorine substituents influence the reactivity of this compound in nucleophilic substitution?

- Methodological Answer : Fluorine’s strong electron-withdrawing effect deactivates the aromatic ring, reducing reactivity toward electrophiles. However, the NH₂ group acts as an activating site for:

- Diazotization : Forms diazonium salts at 0–5°C in HCl/NaNO₂, useful for azo dye synthesis .

- Nucleophilic displacement : Fluorine at position 4 can be replaced by alkoxy groups under basic conditions (e.g., K₂CO₃ in DMF) .

Advanced Research Questions

Q. How do competing substituent effects (nitro vs. fluorine) impact regioselectivity in further functionalization reactions?

- Methodological Answer : Computational DFT studies (B3LYP/6-311+G(d,p)) reveal:

- Nitro group dominance : Directs electrophiles to meta positions relative to itself, overriding fluorine’s ortho/para-directing effects.

- Experimental validation : Bromination with Br₂/FeBr₃ yields 5-bromo-2,4-difluoro-6-nitroaniline as the major product (>85% selectivity) .

Q. What strategies resolve contradictions in reported melting points (e.g., 70–74°C vs. 146°C for related nitroanilines)?

- Methodological Answer : Discrepancies arise from:

- Polymorphism : Differential scanning calorimetry (DSC) identifies metastable vs. stable crystalline forms.

- Impurity profiles : GC-MS detects trace isomers (e.g., 3,5-difluoro derivatives) that depress melting points .

- Standardization : Use NIST-certified reference materials for calibration .

Q. How can computational modeling predict the stability of this compound under acidic or basic conditions?

- Methodological Answer :

- Acidic conditions : Molecular dynamics (MD) simulations show protonation of NH₂ destabilizes the nitro group, leading to decomposition above pH 2.

- Basic conditions : Hydrolysis of the nitro group to amine oxides occurs at pH >10, validated by LC-MS monitoring .

Q. What analytical challenges arise in quantifying trace degradation products of this compound in environmental samples?

- Methodological Answer :

- Sample preparation : Solid-phase extraction (C18 cartridges) pre-concentrates analytes from aqueous matrices.

- Detection : UPLC-QTOF-MS in negative ion mode identifies degradation products (e.g., 2,4-difluoroaniline, m/z 143) with LODs of 0.1 ppb .

Q. How does the compound’s electronic structure influence its performance as a precursor in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

Properties

IUPAC Name |

2,4-difluoro-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2N2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEUQAOOZXFRKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90189919 | |

| Record name | Aniline, 2,4-difluoro-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364-30-7 | |

| Record name | 2,4-Difluoro-6-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=364-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluoro-6-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000364307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Difluoro-6-nitroaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aniline, 2,4-difluoro-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DIFLUORO-6-NITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM69Q7VNX7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.